Regioisomeric Differentiation: Meta‑Chloro vs. Para‑Chloro Substitution Effect on MAO‑B Inhibition
Published structure–activity relationship data on related pyridazinone derivatives reveal that a para‑chloro substituent confers competitive, reversible MAO‑B inhibition with Ki values of 0.149 ± 0.016 µM and 0.230 ± 0.004 µM for two representative compounds [1]. Although direct head‑to‑head data for the meta‑chloro regioisomer are lacking, the dependence of inhibitory potency on chlorine position is well‑established in the series, with para‑chloro substitution markedly increasing activity relative to the unsubstituted base scaffold. This position‑sensitive SAR implies that the meta‑chloro substitution pattern in 3‑[3‑(3‑chlorophenyl)-6‑oxopyridazin‑1(6H)‑yl]propanoic acid will generate a distinct potency and selectivity fingerprint compared to the para‑chloro analog (CAS 73402-27-4).
| Evidence Dimension | MAO‑B inhibition potency (Ki) |
|---|---|
| Target Compound Data | Not directly reported; meta‑Cl isomer |
| Comparator Or Baseline | Para‑Cl pyridazinone analog: Ki = 0.149 ± 0.016 µM; base scaffold: significantly weaker |
| Quantified Difference | Para‑Cl enhances activity; meta‑Cl effect remains to be profiled |
| Conditions | In vitro recombinant human MAO‑B enzymatic assay [1] |
Why This Matters
Investigators requiring a specific chlorine‑regioisomeric interaction with the target binding site must select the meta‑chloro compound because para‑chloro analogs have already been shown to produce a different MAO‑B inhibition profile, and the two regioisomers cannot be assumed interchangeable.
- [1] Tripathi, R. K. P., et al. Development of a novel class of pyridazinone derivatives as selective MAO‑B inhibitors. Bioorganic & Medicinal Chemistry, 2012. Ki values for para‑chloro substituted derivatives. View Source
